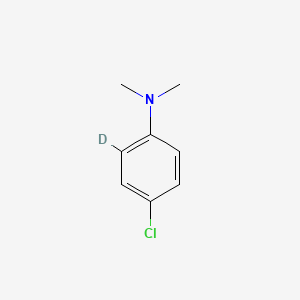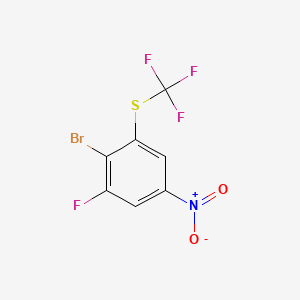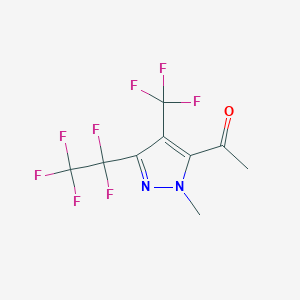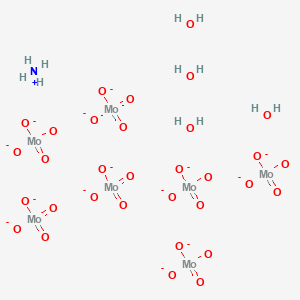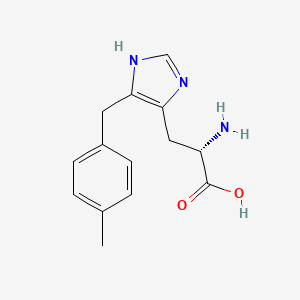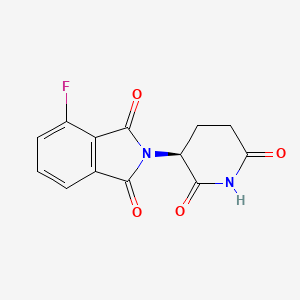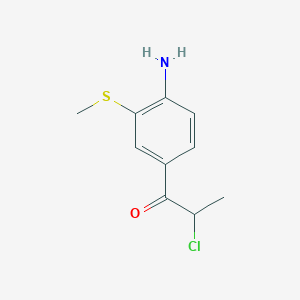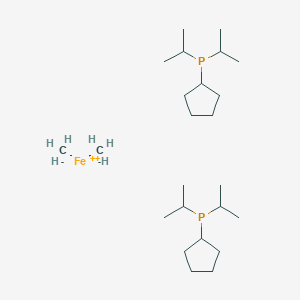
3-Fluoroisonicotinaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroisonicotinaldehyde hydrochloride is a chemical compound with the molecular formula C6H4FNO·HCl. It is a derivative of isonicotinaldehyde, where a fluorine atom is substituted at the third position of the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluoroisonicotinaldehyde hydrochloride can be synthesized through several methods. One common method involves the reaction of 3-fluoropyridine with N,N-dimethylformamide (DMF) in the presence of a strong base such as n-butyllithium (n-BuLi). The reaction is carried out under controlled temperature conditions, typically below -70°C, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through various techniques such as recrystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoroisonicotinaldehyde hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluoroisonicotinic acid.
Reduction: Reduction of this compound can yield 3-fluoropyridin-4-ylmethanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-Fluoroisonicotinic acid.
Reduction: 3-Fluoropyridin-4-ylmethanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoroisonicotinaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-fluoroisonicotinaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The fluorine atom enhances the compound’s reactivity, making it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropyridine: Similar structure but lacks the aldehyde functional group.
3-Fluoroisonicotinic acid: Oxidized form of 3-fluoroisonicotinaldehyde.
3-Fluoropyridin-4-ylmethanol: Reduced form of 3-fluoroisonicotinaldehyde.
Uniqueness
3-Fluoroisonicotinaldehyde hydrochloride is unique due to the presence of both the fluorine atom and the aldehyde functional group. This combination enhances its reactivity and makes it a versatile intermediate in various chemical reactions .
Propiedades
Fórmula molecular |
C6H5ClFNO |
|---|---|
Peso molecular |
161.56 g/mol |
Nombre IUPAC |
3-fluoropyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H4FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H |
Clave InChI |
PLEVORDNQUSBFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C=O)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


